molecular formula C25H20N4O5 B2526165 8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 953240-94-3

8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2526165
CAS No.: 953240-94-3
M. Wt: 456.458
InChI Key: YYFXXNMVECBTIY-UHFFFAOYSA-N
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Description

8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H20N4O5 and its molecular weight is 456.458. The purity is usually 95%.
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Biological Activity

8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS Number: 953240-94-3) is a synthetic compound with a complex structure that includes various functional groups such as an ethoxy group, a methoxy group, and an imidazo[1,2-b]pyridazine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly in the context of cancer and other diseases.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N4O5, with a molecular weight of 456.458 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC25H20N4O5
Molecular Weight456.458 g/mol
CAS Number953240-94-3
Purity≥95%

The pharmacological effects of this compound are primarily attributed to its ability to interact with various biochemical pathways. The presence of the pyridazin-3(2H)-one derivatives within its structure suggests multiple potential modes of action:

  • Antitumor Activity : Research indicates that derivatives similar to this compound may exhibit significant antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly through modulation of cytokine production and inflammatory mediators.
  • Analgesic Properties : Similar compounds have shown promise in pain management, indicating that this compound may also possess analgesic effects.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: Antitumor Activity

A study investigating the antitumor properties of pyridazin derivatives found that specific analogs significantly inhibited tumor growth in vitro and in vivo models. For instance, compounds exhibiting structural similarities to our target compound demonstrated IC50 values in the low micromolar range against various cancer cell lines.

Case Study: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of imidazo[1,2-b]pyridazine derivatives. These studies revealed that certain compounds could reduce inflammation markers such as TNF-alpha and IL-6 in cellular models, suggesting a potential therapeutic role for the target compound in inflammatory diseases.

Pharmacological Profiles

The biological activity can be summarized based on existing literature regarding similar compounds:

Activity TypeObserved EffectsReference Studies
AntitumorSignificant inhibition of cancer cell growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnalgesicPain relief in animal models

Properties

IUPAC Name

8-ethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-3-33-20-9-5-7-16-13-18(25(31)34-23(16)20)24(30)26-17-8-4-6-15(12-17)19-14-29-21(27-19)10-11-22(28-29)32-2/h4-14H,3H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFXXNMVECBTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C(=N4)C=CC(=N5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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